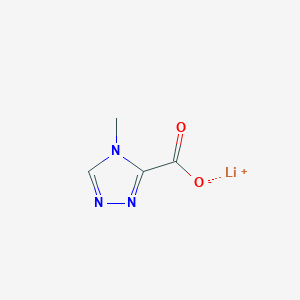

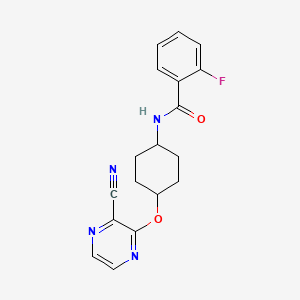

Lithium;4-methyl-1,2,4-triazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl-1H-1,2,4-triazole-3-carboxylate is a compound that can be synthesized from 5-amino-1,2,4-triazole-3-carboxylate via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This reaction proceeds in toluene under microwave conditions .Chemical Reactions Analysis

Methyl 1H-1,2,4-triazole-3-carboxylate (MTC) was added into lithium metal batteries as an electrolyte additive . This addition led to the formation of solid electrolyte interfaces to protect both the anode and cathode . The added MTC also served as a Lewis base in removing HF from the electrolyte to prevent the electrolyte from deteriorating .Physical And Chemical Properties Analysis

The melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 160–166 °C . The 1H NMR (400 MHz, DMSO-d6) δ is 8.71 (d, 1H), 8.59 (S, 1H), 7.61 (d, 1H), 7.38 (dd, 2H), 7.26 (d, 2H), 7.04 (d, 2H), 4.52 (dd, 2H), 4.24 (S, 2H), 1.46 (t, 3H) . The 13C NMR (400 MHz, DMSO-d6) δ is 150.89, 146.24, 133.5, 129.38, 128.34, 127.45, 123.8, 62.23, 32.63, 14.31 .Aplicaciones Científicas De Investigación

Organic Synthesis

1,2,4-Triazoles participate in diverse organic reactions. Researchers have developed various synthetic methodologies for their preparation. Some notable approaches include:

- Click Chemistry : The popular click chemistry approach allows efficient synthesis of 1,2,3-triazoles. It involves the Huisgen cycloaddition reaction between an azide and an alkyne, forming the triazole ring .

- Enamine-Mediated Reactions : L-proline-catalyzed enamine-mediated [3 + 2]-cycloaddition reactions lead to 1,2,3-triazole formation .

- Regioselective Synthesis : Organocatalytic enamine azide reactions enable the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles .

Fluorescent Imaging

1,2,4-Triazoles can be modified with fluorophores, enabling their use as fluorescent probes. Researchers employ them for cellular imaging and tracking biological processes.

Mecanismo De Acción

Target of Action

Lithium;4-methyl-1,2,4-triazole-3-carboxylate, also known as lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate, is a compound that primarily targets the anode and cathode in lithium metal batteries . The compound forms solid electrolyte interfaces to protect both the anode and cathode .

Mode of Action

The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate interacts with its targets, the anode and cathode, by forming solid electrolyte interfaces . This compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Biochemical Pathways

The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate affects the biochemical pathways involved in the operation of lithium metal batteries . By forming solid electrolyte interfaces and removing HF from the electrolyte, this compound improves the electrochemical performance of the batteries .

Pharmacokinetics

It is known that the compound is added into lithium metal batteries as an electrolyte additive . This addition leads to the formation of solid electrolyte interfaces, which protect both the anode and cathode . The compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Result of Action

The molecular and cellular effects of the action of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate include the formation of solid electrolyte interfaces that protect both the anode and cathode . The compound also removes HF from the electrolyte, preventing the electrolyte from deteriorating . These actions result in improved electrochemical performance of lithium metal batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate. For instance, the temperature and voltage conditions under which lithium metal batteries operate can affect the performance of this compound . .

Safety and Hazards

The safety and hazards associated with Methyl-1H-1,2,4-triazole-3-carboxylate include eye irritation, skin irritation, and specific target organ toxicity - single exposure . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propiedades

IUPAC Name |

lithium;4-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.Li/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNPSMFSUXWLT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=NN=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)

![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)